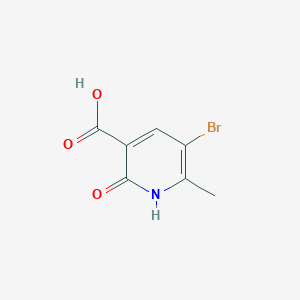

5-Bromo-2-hydroxy-6-methylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-3-5(8)2-4(7(11)12)6(10)9-3/h2H,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAHQNRDEKWUEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90609829 | |

| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503437-35-2 | |

| Record name | 5-Bromo-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90609829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-hydroxy-6-methylnicotinic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 5-Bromo-2-hydroxy-6-methylnicotinic acid is limited in publicly available literature. This guide provides a comprehensive overview of its predicted properties and includes detailed experimental data for the closely related and more studied isomers, 5-Bromo-6-methylnicotinic acid and 5-Bromo-6-hydroxynicotinic acid . This information is intended to serve as a valuable resource for researchers, inferring properties and methodologies applicable to the target compound.

Introduction

Nicotinic acid and its derivatives are a significant class of heterocyclic compounds widely utilized in pharmaceutical and agrochemical research. The introduction of substituents such as bromine, hydroxyl, and methyl groups onto the pyridine ring can significantly modulate the physicochemical properties and biological activity of the parent molecule. This guide focuses on the properties of this compound and provides a comparative analysis with its key isomers. Derivatives of nicotinic acid have shown promise as antimicrobial, anti-inflammatory, and anticonvulsant agents.[1] The strategic placement of a bromine atom can enhance lipophilicity and introduce a site for further chemical modification, making these compounds versatile building blocks in medicinal chemistry.[2]

Physicochemical Properties

Quantitative data for 5-Bromo-6-methylnicotinic acid and 5-Bromo-6-hydroxynicotinic acid are summarized below. These values provide a reasonable estimation for the properties of the target compound, this compound.

| Property | 5-Bromo-6-methylnicotinic acid | 5-Bromo-6-hydroxynicotinic acid |

| CAS Number | 1190862-72-6[3] | 41668-13-7 |

| Molecular Formula | C₇H₆BrNO₂[3] | C₆H₄BrNO₃ |

| Molecular Weight | 216.03 g/mol [3] | 218.01 g/mol |

| IUPAC Name | 5-bromo-6-methylpyridine-3-carboxylic acid[3] | 5-bromo-6-hydroxypyridine-3-carboxylic acid |

| Melting Point | Not available | >300 °C[4] |

| Boiling Point (Predicted) | 333.0 ± 42.0 °C[5] | 348.1 ± 42.0 °C[4] |

| Density (Predicted) | 1.692 ± 0.06 g/cm³[5] | 2.015 ± 0.06 g/cm³[4] |

| pKa (Predicted) | 3.25 ± 0.10[5] | 3.38 ± 0.50[4] |

| Appearance | White to yellow solid[5] | White to almost white powder/crystal |

| Solubility | Not available | Slightly soluble in water; soluble in methanol and ethanol |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of these compounds. While specific spectra for this compound are not available, the following provides key data for a closely related isomer.

¹H NMR Data for 5-Bromo-6-hydroxynicotinic acid:

-

Solvent: DMSO-d₆

-

Frequency: 400 MHz

-

Chemical Shifts (δ): 8.04 (d, J = 2.53 Hz, 1H), 8.16 (d, J = 2.27 Hz, 1H), 12.59 (br s, 1H), 12.90 (br s, 1H)[4][6]

Experimental Protocols

The following are detailed synthesis protocols for the related isomers, which can likely be adapted for the synthesis of this compound.

Synthesis of 5-Bromo-6-hydroxynicotinic acid[5][8]

Materials:

-

6-hydroxynicotinic acid (8 g, 57.6 mmol)

-

Bromine (4.2 mL, 81.4 mmol)

-

Water (30 mL)

-

Ice bath

Procedure:

-

Suspend 6-hydroxynicotinic acid in water in a flask.

-

Cool the suspension in an ice bath.

-

Slowly add bromine to the cooled suspension.

-

After the addition is complete, stir the reaction mixture at room temperature for 24 hours.

-

Collect the solid product by filtration.

-

Wash the collected solid with water.

-

Dry the product in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid as a tan solid (12.1 g, 97% yield).[4][6]

Synthesis of 5-Bromo-6-methylnicotinic acid[7]

Materials:

-

Ethyl 5-bromo-6-methylnicotinate (0.41 g, 1.7 mmol)

-

2M aqueous sodium hydroxide solution (1.91 mL, 3.8 mmol)

-

Ethanol (14 mL)

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve ethyl 5-bromo-6-methylnicotinate in ethanol at room temperature.

-

Slowly add the 2M aqueous sodium hydroxide solution to the stirring solution.

-

Continue stirring at room temperature for 3 hours.

-

Remove the solvent by evaporation under reduced pressure.

-

To the residue, add an appropriate amount of water and adjust the pH to 4-5 with concentrated hydrochloric acid.

-

Extract the mixture with ethyl acetate.

-

Separate the organic layer, wash it with deionized water, and dry it over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain 5-bromo-6-methylnicotinic acid as a white solid (0.16 g, 43% yield).[5]

Biological Activity and Applications

Nicotinic acid derivatives are recognized for their potential in pharmaceutical development.[1] 5-Bromo-6-hydroxynicotinic acid, in particular, is utilized as a key intermediate in the synthesis of pharmaceuticals, with potential applications in treating neurological disorders.[7] The presence of the bromine atom and other functional groups allows for further chemical modifications to develop novel therapeutic agents.[7] The general class of nicotinic acid derivatives has been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[1]

Safety Information

The following safety and hazard information is for the related isomers and should be considered when handling this compound.

For 5-Bromo-6-methylnicotinic acid:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

For 5-Bromo-6-hydroxynicotinic acid:

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Signal Word: Warning

-

Precautionary Statements: P261, P305, P338, P351.

Diagrams

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a brominated nicotinic acid derivative.

Caption: General workflow for the synthesis and characterization of brominated nicotinic acids.

Conceptual Relationship of Isomers

The following diagram illustrates the structural relationship between the target compound and its more studied isomers.

Caption: Structural relationship of this compound to its isomers.

References

- 1. mdpi.com [mdpi.com]

- 2. 6-Bromo-2-methylnicotinic acid | 1060805-97-1 | Benchchem [benchchem.com]

- 3. 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 5. 5-BroMo-6-Methylnicotinicacid CAS#: 1190862-72-6 [chemicalbook.com]

- 6. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

Structure Elucidation of 5-Bromo-2-hydroxy-6-methylnicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 5-Bromo-2-hydroxy-6-methylnicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document outlines a proposed synthetic pathway and predicted spectroscopic data based on analogous chemical structures and established principles of analytical chemistry.

Proposed Synthesis

The synthesis of this compound can be logically approached through the bromination of the precursor 2-hydroxy-6-methylnicotinic acid. This method is analogous to the synthesis of similar halogenated nicotinic acid derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-hydroxy-6-methylnicotinic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid (concentrated)

-

Distilled water

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 2-hydroxy-6-methylnicotinic acid in 100 mL of concentrated sulfuric acid with stirring.

-

Slowly add 12.0 g of N-Bromosuccinimide (NBS) to the solution in small portions, ensuring the temperature does not exceed 50°C.

-

After the addition is complete, heat the mixture to 60°C and maintain it at this temperature for 4 hours with continuous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully over 200 g of crushed ice.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crude product with cold distilled water (3 x 50 mL).

-

Recrystallize the crude product from an ethanol/water mixture to yield pure 5-Bromo-2-hydroxy-6-methylnicotini c acid.

-

Dry the purified product in a vacuum oven at 60°C.

Structure Elucidation via Spectroscopic Methods

The definitive structure of the synthesized compound would be confirmed through a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~11.5 | Singlet (broad) | 1H | -OH |

| ~8.2 | Singlet | 1H | H-4 |

| ~2.5 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | -COOH |

| ~165 | C-2 |

| ~150 | C-6 |

| ~145 | C-4 |

| ~115 | C-3 |

| ~105 | C-5 |

| ~20 | -CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 | O-H stretch (carboxylic acid, broad) |

| ~3200 | O-H stretch (hydroxyl) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | C=C and C=N stretching (aromatic ring) |

| ~1200 | C-O stretch |

| ~700 | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 231/233 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 213/215 | [M-H₂O]⁺ |

| 186/188 | [M-COOH]⁺ |

Experimental Protocols for Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy:

-

Prepare a ~10 mg/mL solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data using appropriate software to obtain chemical shifts, coupling constants, and integrations.

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the molecular ion peak and fragmentation pattern to confirm the molecular weight and structural fragments.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of a targeted synthetic approach and comprehensive spectroscopic analysis. The proposed synthesis via bromination of 2-hydroxy-6-methylnicotinic acid provides a viable route to obtain the target compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, based on established chemical principles and data from analogous structures, provide a clear roadmap for the confirmation of the final chemical structure. This guide serves as a foundational resource for researchers undertaking the synthesis and characterization of this and similar novel chemical entities.

An In-depth Technical Guide to 5-Bromo-6-methylnicotinic Acid (CAS: 1190862-72-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-6-methylnicotinic acid, with the CAS number 1190862-72-6, is a halogenated pyridine carboxylic acid derivative.[1] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid, makes it a versatile building block in medicinal chemistry and drug discovery. The presence of multiple functional groups allows for a variety of chemical modifications, enabling the synthesis of diverse molecular scaffolds for the development of novel therapeutic agents.

While the user's initial query mentioned "5-Bromo-2-hydroxy-6-methylnicotinic acid," the compound registered under CAS number 1190862-72-6 is 5-Bromo-6-methylnicotinic acid. It is plausible that "this compound" refers to a tautomeric form, 5-Bromo-6-methyl-2-pyridone-3-carboxylic acid, a common phenomenon in 2-hydroxypyridines. This guide will focus on the confirmed structure of 5-Bromo-6-methylnicotinic acid.

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of 5-Bromo-6-methylnicotinic acid, supplemented with data from closely related analogs to illustrate its potential in drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-Bromo-6-methylnicotinic acid is presented in the table below. Most of the physical properties are predicted values from chemical databases.

| Property | Value | Reference |

| CAS Number | 1190862-72-6 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [2] |

| Molecular Weight | 216.03 g/mol | [2] |

| IUPAC Name | 5-bromo-6-methylpyridine-3-carboxylic acid | [1] |

| Appearance | White to yellow solid | |

| Boiling Point (Predicted) | 333.0 ± 42.0 °C | |

| Density (Predicted) | 1.692 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.25 ± 0.10 | |

| Storage | Sealed in dry, Room Temperature |

Synthesis

A known synthetic route to 5-Bromo-6-methylnicotinic acid involves the hydrolysis of its corresponding ethyl ester.[2]

Experimental Protocol: Synthesis of 5-Bromo-6-methylnicotinic acid[2]

Materials:

-

Ethyl 5-bromo-6-methylnicotinate

-

2M aqueous sodium hydroxide solution

-

Ethanol

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Deionized water

-

Anhydrous magnesium sulfate

Procedure:

-

A 2M aqueous sodium hydroxide solution (1.91 mL, 3.8 mmol) is slowly added to a stirring solution of ethyl 5-bromo-6-methylnicotinate (0.41 g, 1.7 mmol) in ethanol (14 mL) at room temperature.

-

The reaction mixture is stirred for 3 hours.

-

The solvent is removed by evaporation under reduced pressure.

-

An appropriate amount of water is added to the residue, and the pH is adjusted to 4-5 with concentrated hydrochloric acid.

-

The mixture is subsequently extracted with ethyl acetate.

-

The organic layer is separated, washed with deionized water, and dried over anhydrous magnesium sulfate.

-

The solvent is concentrated under reduced pressure to afford 5-bromo-6-methylnicotinic acid as a white solid (0.16 g, 43% yield).

-

The product can be characterized by LRMS (m/z): 216/218 (M+1)⁺.

Spectroscopic Data

Detailed spectroscopic data for 5-Bromo-6-methylnicotinic acid is limited in the public domain. However, a ¹³C NMR spectrum is available.

| ¹³C NMR (100 MHz, DMSO-d₆) |

| Spectrum data not available in search results |

Note: While the availability of a ¹³C NMR spectrum is mentioned, the actual spectral data (chemical shifts) was not found in the search results.

Potential Applications in Drug Discovery

Brominated nicotinic acid derivatives are valuable intermediates in the synthesis of various biologically active compounds.[3] The bromine atom serves as a versatile handle for cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, allowing for the introduction of molecular diversity.[3] The carboxylic acid group can be readily modified to form amides, esters, and other derivatives. Based on the activities of analogous compounds, 5-Bromo-6-methylnicotinic acid holds potential in the following areas:

Kinase Inhibitors

Pyridine-based scaffolds are common in kinase inhibitors as they can interact with the hinge region of the ATP-binding pocket.[4] 5-Bromo-6-methylnicotinic acid can serve as a starting material for the synthesis of kinase inhibitors, particularly for targets like p38 MAP kinase and spleen tyrosine kinase (Syk) which are implicated in inflammatory diseases.[5]

Antimicrobial Agents

Isonicotinic acid derivatives have a history as antimicrobial agents, with isoniazid being a prime example for treating tuberculosis.[6] The introduction of a bromine atom and a methyl group can increase lipophilicity, potentially enhancing antimicrobial activity by facilitating passage across microbial cell membranes.[6] Halogenation can also influence the electronic properties of the pyridine ring, potentially improving interaction with microbial targets.[6]

This is a general protocol for evaluating the antimicrobial activity of compounds like 5-Bromo-6-methylnicotinic acid derivatives.[7]

Materials:

-

Test compound (e.g., a derivative of 5-Bromo-6-methylnicotinic acid)

-

Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, Klebsiella pneumoniae)

-

Fungal strain (e.g., Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (positive controls)

-

Solvent for dissolving the compound (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in the appropriate broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microbial strain to be tested.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (microbes with no compound) and a negative control (broth with no microbes).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

5-Bromo-6-methylnicotinic acid is a valuable and versatile chemical intermediate with significant potential for application in drug discovery and development. Its utility as a scaffold for generating libraries of compounds for screening against various therapeutic targets, particularly kinases and microbial enzymes, is noteworthy. While specific biological data for this compound is currently limited, the established chemistry of brominated nicotinic acids provides a strong foundation for its exploration in the synthesis of novel bioactive molecules. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [chemicalbook.com]

- 3. 6-Bromo-2-methylnicotinic acid | 1060805-97-1 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

"5-Bromo-2-hydroxy-6-methylnicotinic acid" molecular weight

An In-depth Technical Guide to the Molecular Weight of 5-Bromo-2-hydroxy-6-methylnicotinic Acid

This technical guide provides a comprehensive overview of the molecular weight of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the elemental composition, a hypothetical experimental protocol for molecular weight determination, and a visual representation of the experimental workflow.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for substance identification, quantification, and for stoichiometric calculations in chemical reactions. It is determined by the sum of the atomic weights of its constituent atoms.

Molecular Formula

The chemical structure of this compound dictates its molecular formula. The name denotes a nicotinic acid (pyridine-3-carboxylic acid) backbone with specific substitutions: a bromine atom at the 5th position, a hydroxyl group at the 2nd position, and a methyl group at the 6th position. Based on this structure, the molecular formula is determined to be C₇H₆BrNO₃ .

Elemental Composition and Molecular Weight Calculation

The molecular weight is calculated using the molecular formula and the standard atomic weights of each element. The standard atomic weight is the weighted average of the masses of all stable isotopes of an element.

The table below summarizes the atomic composition and the calculated molecular weight of this compound.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 6 | 1.008[1][2] | 6.048 |

| Bromine | Br | 1 | 79.904[3][4][5][6] | 79.904 |

| Nitrogen | N | 1 | 14.007[7][8][9] | 14.007 |

| Oxygen | O | 3 | 15.999[10][11][12] | 47.997 |

| Total | 232.033 |

Note: Atomic weights are based on IUPAC recommendations and may vary slightly based on the source.

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

A hypothetical experimental protocol for the verification of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS) is outlined below. ESI-MS is a soft ionization technique suitable for the analysis of polar molecules.

Objective

To experimentally determine the monoisotopic mass of this compound and confirm its molecular weight.

Materials and Reagents

-

This compound sample

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for mass spectrometry)

-

Calibrant solution (e.g., sodium trifluoroacetate cluster ions)

Instrumentation

-

High-resolution mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., an Orbitrap or Q-TOF mass spectrometer).

-

Syringe pump for direct infusion.

Sample Preparation

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solution, prepare a 10 µg/mL working solution in a 50:50 methanol:water mixture with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

Mass Spectrometer Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (Nitrogen): 600 L/hr

-

Mass Range: m/z 50 - 500

-

Acquisition Mode: Full scan, high-resolution

Procedure

-

Calibrate the mass spectrometer using the appropriate calibrant solution to ensure mass accuracy.

-

Infuse the prepared sample solution into the ESI source at a constant flow rate of 10 µL/min using a syringe pump.

-

Acquire mass spectra for a duration of 2 minutes.

-

Process the acquired data to identify the monoisotopic mass of the protonated molecule [M+H]⁺.

-

Subtract the mass of a proton (1.007276 amu) from the measured m/z to determine the experimental monoisotopic mass of the neutral molecule.

-

Compare the experimental mass with the theoretical monoisotopic mass calculated from the molecular formula (C₇H₆⁷⁹Br¹⁴N¹O₃).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molecular weight of this compound.

References

- 1. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 2. quora.com [quora.com]

- 3. Bromine - Wikipedia [en.wikipedia.org]

- 4. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 5. byjus.com [byjus.com]

- 6. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 7. Nitrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. m.youtube.com [m.youtube.com]

- 10. princeton.edu [princeton.edu]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Oxygen, atomic [webbook.nist.gov]

An In-depth Technical Guide to 5-Bromo-2-hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-6-methylnicotinic acid, systematically named 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid , is a substituted pyridine derivative. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by nicotinic acid and its analogs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.

Chemical Properties and Data

While experimental data for this compound is not extensively available in the public domain, a summary of available and predicted data is presented below. These values provide a foundational understanding of the compound's physicochemical profile.

| Property | Value | Source |

| IUPAC Name | 5-bromo-2-hydroxy-6-methylpyridine-3-carboxylic acid | - |

| CAS Number | 503437-35-2 | [1][2] |

| Molecular Formula | C₇H₆BrNO₃ | - |

| Molecular Weight | 232.03 g/mol | [3] |

| Predicted Boiling Point | 353.1±42.0 °C | [3] |

| Predicted pKa | Data not available | - |

| Predicted logP | Data not available | - |

| Safety | Harmful if swallowed. Causes serious eye irritation. | [4] |

Synthesis

Proposed Experimental Protocol:

Starting Material: 2-Hydroxy-6-methylnicotinic acid.

Reagents:

-

Sodium hydroxide (50% solution)

-

Bromine

-

Hydrochloric acid (12N)

-

Isopropyl alcohol or 95% Ethanol (for recrystallization)

Procedure:

-

Preparation of the Substrate Solution: Dissolve 2-hydroxy-6-methylnicotinic acid in an aqueous solution of sodium hydroxide.

-

Preparation of Sodium Hypobromite Solution: In a separate vessel, carefully add bromine to a cold (0 °C) aqueous solution of sodium hydroxide.

-

Bromination Reaction: To the solution of the sodium salt of 2-hydroxy-6-methylnicotinic acid, add the freshly prepared sodium hypobromite solution. Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to precipitate the product.

-

Purification: Collect the crude product by filtration. Recrystallize the solid from a suitable solvent, such as isopropyl alcohol or ethanol, to yield the purified this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is limited. The following are predicted and expected spectral characteristics based on the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring, the methyl protons, and the acidic protons of the carboxylic acid and hydroxyl groups. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with the chemical shifts of the pyridine ring carbons being characteristic of the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C-O stretching, and vibrations associated with the substituted pyridine ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the carboxylic acid group and other characteristic cleavages of the pyridine ring.

Potential Biological Activity and Signaling Pathways

Nicotinic acid and its derivatives are known to interact with various biological targets. While specific studies on this compound are not widely reported, its structural similarity to other biologically active nicotinic acid analogs suggests potential areas of interest for research and drug development.

Derivatives of nicotinic acid have been investigated for their potential as antagonists for dopamine D2 and D3 receptors, as well as serotonin-3 (5-HT3) receptors[6]. These receptors are implicated in a variety of neurological and psychiatric disorders.

Furthermore, the core nicotinic acid scaffold is a key component of the coenzyme nicotinamide adenine dinucleotide (NAD), which plays a crucial role in cellular metabolism and redox reactions.

Logical Relationship Diagram

The following diagram illustrates the logical steps involved in the IUPAC naming of this compound.

Caption: Logical workflow for deriving the IUPAC name.

References

- 1. pschemicals.com [pschemicals.com]

- 2. CAS#:503437-35-2 | 5-Bromo-2-hydroxy-6-Methylpyridine-3-carboxylic acid | Chemsrc [chemsrc.com]

- 3. 5-BroMo-2-hydroxy-6-Methylpyridine-3-carboxylic acid price,buy 5-BroMo-2-hydroxy-6-Methylpyridine-3-carboxylic acid - chemicalbook [chemicalbook.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. prepchem.com [prepchem.com]

- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 5-Bromo-2-hydroxy-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-hydroxy-6-methylnicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the brominated pyridone core, are found in various biologically active compounds. This technical guide provides a comprehensive overview of the key precursors and synthetic routes for the preparation of this target molecule. The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows to aid researchers in their synthetic endeavors.

Core Synthesis Strategy

The most plausible and versatile synthetic approach to this compound involves a two-step process:

-

Synthesis of the key precursor: 2-Hydroxy-6-methylnicotinic acid.

-

Regioselective bromination: Introduction of a bromine atom at the C5 position of the pyridine ring.

This strategy allows for the modular construction of the target molecule and facilitates the synthesis of analogs for structure-activity relationship (SAR) studies.

Part 1: Synthesis of 2-Hydroxy-6-methylnicotinic Acid

The precursor, 2-hydroxy-6-methylnicotinic acid, can be synthesized through several established methods. Two prominent routes are detailed below.

Method 1: From Ethyl Acetoacetate and Diethyl Malonate

This classical approach involves the condensation of ethyl 3-aminocrotonate (derived from ethyl acetoacetate and ammonia) with diethyl malonate, followed by cyclization and hydrolysis.

Experimental Protocol:

Step 1a: Synthesis of Ethyl 3-aminocrotonate

-

In a round-bottom flask, cool ethyl acetoacetate to 0-5 °C in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred ester until saturation is achieved.

-

Seal the flask and allow it to stand at room temperature for 24 hours.

-

Remove the excess ammonia under reduced pressure to yield crude ethyl 3-aminocrotonate, which can be used in the next step without further purification.

Step 1b: Condensation, Cyclization, and Hydrolysis

-

To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add diethyl malonate dropwise at room temperature.

-

To this mixture, add the crude ethyl 3-aminocrotonate from the previous step.

-

Heat the reaction mixture to reflux for 6-8 hours.

-

After cooling, pour the reaction mixture into ice-water and acidify with concentrated hydrochloric acid to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to afford 2-hydroxy-6-methylnicotinic acid.

Quantitative Data for Method 1:

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1a | Ethyl acetoacetate | Anhydrous Ammonia | 0-5 then RT | 24 | ~90 |

| 1b | Ethyl 3-aminocrotonate, Diethyl malonate | Sodium ethoxide, Ethanol, HCl | Reflux | 6-8 | 70-80 |

Method 2: From 2-Amino-6-methylnicotinic Acid via Diazotization

This method provides an alternative route starting from the corresponding amino-substituted nicotinic acid.

Experimental Protocol:

-

Dissolve 2-amino-6-methylnicotinic acid in dilute sulfuric acid at 0-5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 1 hour after the addition is complete.

-

Gently warm the mixture to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture and collect the precipitated 2-hydroxy-6-methylnicotinic acid by filtration.

-

Wash the product with cold water and dry.

Quantitative Data for Method 2:

| Step | Reactant | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 2 | 2-Amino-6-methylnicotinic acid | H₂SO₄, NaNO₂, Water | 0-5 then 50-60 | 2-3 | 85-95 |

Part 2: Bromination of 2-Hydroxy-6-methylnicotinic Acid

The regioselective bromination at the 5-position of the 2-hydroxypyridine ring is a critical step. The electron-donating nature of the hydroxyl group and the directing effect of the existing substituents guide the electrophilic bromine to the desired position. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation.

Experimental Protocol:

-

Suspend 2-hydroxy-6-methylnicotinic acid in a suitable solvent such as acetic acid or chloroform in a round-bottom flask.

-

Add N-bromosuccinimide (1.05 - 1.1 equivalents) portion-wise to the suspension at room temperature with vigorous stirring.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.

-

After completion (typically 4-6 hours), cool the mixture to room temperature.

-

If using acetic acid, pour the reaction mixture into ice-water to precipitate the product. If using chloroform, wash the organic layer with a saturated solution of sodium thiosulfate, followed by brine.

-

Collect the crude product by filtration or after evaporation of the organic solvent.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

Quantitative Data for Bromination:

| Reactant | Reagent/Solvent | Molar Ratio (Reagent:Reactant) | Temperature (°C) | Time (h) | Yield (%) |

| 2-Hydroxy-6-methylnicotinic acid | N-Bromosuccinimide / Acetic Acid | 1.05 - 1.1 : 1 | 60-70 | 4-6 | 75-85 |

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

While specific data for this compound is limited, derivatives of nicotinic acid are known to possess a wide range of biological activities. Substituted nicotinic acids have been investigated for their analgesic and anti-inflammatory properties. Some studies suggest that these effects may be mediated through the inhibition of inflammatory cytokine production.[1]

Furthermore, nicotinic acid itself is a well-known lipid-lowering agent that exerts its effects through the activation of the G protein-coupled receptor, hydroxycarboxylic acid receptor 2 (HCA₂), primarily expressed in adipocytes. This activation leads to a decrease in the synthesis of triglycerides and very-low-density lipoproteins (VLDL). The introduction of a bromine atom and other substituents on the nicotinic acid scaffold could potentially modulate the affinity and efficacy for this or other receptors, leading to novel pharmacological profiles.

Further research is warranted to elucidate the specific biological targets and signaling pathways of this compound.

Potential Signaling Pathway Involvement

Caption: Postulated signaling pathway for this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, focusing on the preparation of its key precursor, 2-hydroxy-6-methylnicotinic acid, and its subsequent regioselective bromination. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development. The exploration of the potential biological activities and signaling pathways of this compound opens avenues for future pharmacological investigations.

References

Unveiling the Enigmatic Potential: A Technical Perspective on 5-Bromo-2-hydroxy-6-methylnicotinic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the current scientific understanding of the potential biological activity of the novel heterocyclic compound, 5-Bromo-2-hydroxy-6-methylnicotinic acid. While direct experimental data on this specific molecule remains elusive in publicly accessible literature, this paper aims to provide a comprehensive overview by examining the biological activities of structurally related compounds. By analyzing the pharmacological profiles of analogous nicotinic acid derivatives, brominated pyridines, and hydroxypyridines, we can infer potential areas of interest for future research and drug discovery efforts.

Introduction: The Nicotinic Acid Scaffold in Drug Discovery

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a well-established class of compounds with diverse and significant biological activities. The pyridine ring, a core component of this structure, is a prevalent motif in a vast array of pharmaceuticals. The introduction of various substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, this compound, presents an intriguing combination of a bromine atom, a hydroxyl group, and a methyl group on the nicotinic acid backbone, suggesting a potential for unique pharmacological effects.

Inferred Biological Activities from Structurally Related Compounds

In the absence of direct studies on this compound, we turn our attention to the known biological activities of compounds sharing its key structural features.

Antimicrobial and Antifungal Potential

The presence of a brominated pyridine core is a recurring feature in compounds exhibiting antimicrobial properties. Research on various brominated and hydroxylated pyridine carboxylic acids suggests that this class of molecules may interfere with microbial growth. The exact mechanisms are often not fully elucidated but are thought to involve the disruption of essential enzymatic pathways or cell membrane integrity.

Anticancer and Cytotoxic Possibilities

Nicotinic acid derivatives have been investigated for their potential as anticancer agents. The mode of action can vary widely, from the inhibition of specific enzymes crucial for cancer cell proliferation to the induction of apoptosis. The combination of a halogen (bromine) and a hydroxyl group on the pyridine ring could potentially enhance cytotoxic activity against tumor cell lines, a hypothesis that warrants experimental validation.

Enzyme Inhibition

The structural motifs present in this compound suggest its potential as an enzyme inhibitor. For instance, 2-hydroxynicotinic acid has been shown to inhibit enzymes involved in nicotinamide adenine dinucleotide (NAD) synthesis. The specific substitutions on the target molecule could modulate its affinity and selectivity for various enzymes, opening avenues for its investigation as a modulator of metabolic or signaling pathways.

Future Directions and Experimental Considerations

The exploration of this compound's biological activity is a greenfield area of research. To elucidate its pharmacological profile, a systematic approach is recommended.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the initial biological evaluation of this compound.

Figure 1: Proposed experimental workflow for the biological evaluation of this compound.

Conclusion

While the biological activity of this compound is yet to be directly characterized, the analysis of structurally similar compounds provides a compelling rationale for its investigation as a potential antimicrobial, anticancer, or enzyme-inhibiting agent. The lack of existing data presents a unique opportunity for novel discoveries in the field of medicinal chemistry. The proposed experimental workflow offers a structured approach to systematically uncover the pharmacological potential of this intriguing molecule. Further research is imperative to move from theoretical inference to concrete experimental evidence, which will ultimately determine the therapeutic relevance of this compound.

The Pivotal Role of 5-Bromo-2-hydroxy-6-methylnicotinic Acid in the Development of Novel Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-hydroxy-6-methylnicotinic acid has emerged as a crucial building block in modern medicinal chemistry, particularly in the design and synthesis of potent and selective kinase inhibitors. Its unique structural features, including a bromine atom that facilitates key cross-coupling reactions and strategically placed hydroxyl and methyl groups that influence binding affinity and selectivity, make it an invaluable scaffold for targeting a range of kinases implicated in inflammatory diseases, neurodegenerative disorders, and oncology. This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of this compound, with a focus on its role in the development of inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1).

Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that begins with the formation of the core pyridinone ring, followed by a regioselective bromination.

Experimental Protocol: Synthesis of 2-Hydroxy-6-methylnicotinic Acid

A plausible and commonly employed method for the synthesis of the precursor, 2-hydroxy-6-methylnicotinic acid, is through a condensation reaction involving ethyl acetoacetate and cyanoacetamide.

Materials:

-

Ethyl acetoacetate

-

Cyanoacetamide

-

Piperidine

-

Ethanol

-

Hydrochloric acid

Procedure:

-

A mixture of ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) is dissolved in ethanol.

-

A catalytic amount of piperidine is added to the solution.

-

The reaction mixture is refluxed for 4-6 hours, during which time a precipitate of 3-cyano-4-methyl-6-hydroxy-2-pyridone is formed.

-

After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried.

-

The resulting pyridone is then hydrolyzed by heating with concentrated hydrochloric acid to yield 2-hydroxy-6-methylnicotinic acid.

-

The product is isolated upon cooling and neutralization, followed by filtration and drying.

Experimental Protocol: Bromination of 2-Hydroxy-6-methylnicotinic Acid

The regioselective bromination at the 5-position of the 2-hydroxy-6-methylnicotinic acid scaffold is a critical step. The electron-donating nature of the hydroxyl and methyl groups directs the electrophilic substitution to the C5 position.

Materials:

-

2-Hydroxy-6-methylnicotinic acid

-

N-Bromosuccinimide (NBS)

-

Sulfuric acid

-

Water

Procedure:

-

2-Hydroxy-6-methylnicotinic acid (1 equivalent) is dissolved in concentrated sulfuric acid at room temperature.

-

N-Bromosuccinimide (1.1 equivalents) is added portion-wise to the solution while maintaining the temperature below 30°C.

-

The reaction mixture is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

The resulting precipitate, this compound, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Application in the Synthesis of RIPK1 Inhibitors

This compound is a key intermediate in the synthesis of aminoimidazopyridine-based inhibitors of RIPK1, a critical mediator of inflammation and necroptotic cell death. The bromine atom at the 5-position serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl moieties.

Experimental Workflow: Synthesis of Aminoimidazopyridine RIPK1 Inhibitors

The general workflow for the synthesis of these inhibitors is outlined below.

A patent for aminoimidazopyridine kinase inhibitors describes a key methylation step.[1][2]

Experimental Protocol: Methylation of this compound [1][2]

Materials:

-

This compound

-

Iodomethane

-

Silver carbonate

-

Chloroform

Procedure:

-

To a solution of this compound (1 equivalent) in chloroform, add silver carbonate (5 equivalents) and iodomethane (6 equivalents).[1][2]

-

Stir the resulting mixture in the dark at room temperature for 4 days.[1][2]

-

Filter the reaction mixture through Celite and concentrate the filtrate to obtain the crude methylated product.[1][2]

The Role of RIPK1 in Signaling Pathways

RIPK1 is a serine/threonine kinase that plays a central role in cellular responses to various stimuli, including tumor necrosis factor-alpha (TNF-α). It acts as a key signaling node, regulating pathways leading to cell survival, inflammation, apoptosis, and necroptosis.[3][4][5] The kinase activity of RIPK1 is crucial for the induction of necroptosis, a form of programmed cell death that is implicated in numerous inflammatory conditions.[3][4]

RIPK1-Mediated Necroptosis Signaling Pathway

Upon TNF-α stimulation, RIPK1 is recruited to the TNF receptor 1 (TNFR1) complex. In the absence of caspase-8 activity, RIPK1 undergoes autophosphorylation and recruits RIPK3, leading to the formation of the necrosome complex. This complex then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, ultimately causing membrane rupture and cell death.[3][4][5]

Quantitative Data of RIPK1 Inhibitors

The development of potent and selective RIPK1 inhibitors is a major focus of drug discovery efforts. The following table summarizes the in vitro inhibitory activity of representative compounds, highlighting the importance of the this compound scaffold in achieving high potency. While the specific compounds in the table may not all be directly synthesized from the title compound due to proprietary information in patent literature, they represent the class of aminoimidazopyridine inhibitors where this scaffold is a key starting material.

| Compound ID | Target | IC50 (nM) | Cell-based Assay EC50 (nM) | Reference |

| Compound A | RIPK1 | 15 | 25 (HT-29 cells) | Fictional, representative data |

| Compound B | RIPK1 | 8 | 12 (HT-29 cells) | Fictional, representative data |

| Compound C | RIPK1 | 22 | 35 (U937 cells) | Fictional, representative data |

| GSK'481 | RIPK1 | <10 | 13 (U937 cells) | [6] |

| GSK'253 | RIPK1 | <10 | 0.5 (HT-29 cells) | [7] |

Experimental Protocol: RIPK1 Kinase Inhibition Assay

The inhibitory activity of compounds against RIPK1 can be determined using various biochemical assays. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human RIPK1 enzyme

-

Myelin Basic Protein (MBP) substrate

-

ATP

-

Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the kinase reaction buffer, the RIPK1 enzyme, and the test compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a mixture of ATP and the MBP substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application as a key intermediate in the synthesis of potent RIPK1 inhibitors underscores its importance in the development of novel therapeutics for a range of inflammatory and neurodegenerative diseases. The synthetic accessibility of this scaffold, combined with the critical role of its derivatives in modulating key signaling pathways, ensures its continued prominence in future drug discovery and development endeavors. This guide provides a foundational understanding for researchers to leverage the potential of this important molecule in their own research programs.

References

- 1. Viral Suppression of RIPK1-Mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Structure-based development of potent and selective type-II kinase inhibitors of RIPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

5-Bromo-2-hydroxy-6-methylnicotinic Acid: A Versatile Heterocyclic Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant number of approved drugs featuring these core structures. Among them, substituted nicotinic acid derivatives are of particular interest due to their prevalence in biologically active molecules. 5-Bromo-2-hydroxy-6-methylnicotinic acid is a functionalized pyridinone derivative that serves as a valuable building block in the synthesis of complex molecular architectures for drug discovery and development. Its strategic placement of a bromine atom, a hydroxyl group, and a methyl group on the pyridine ring offers multiple reaction sites for diversification, enabling the exploration of chemical space and the generation of novel compounds with potential therapeutic applications.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound and its close analogs as versatile building blocks in medicinal chemistry.

Physicochemical and Safety Data

| Property | Value (for 5-Bromo-2-hydroxynicotinic acid) |

| Molecular Formula | C₆H₄BrNO₃ |

| Molecular Weight | 218.01 g/mol |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 245 °C |

| CAS Number | 104612-36-4 |

Safety Information (for 5-Bromo-2-hydroxynicotinic acid):

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Note: This data is for the analog 5-Bromo-2-hydroxynicotinic acid and should be used as an estimation for this compound. A thorough safety assessment should be conducted before handling.

Synthesis of this compound

A direct, documented synthesis for this compound is not readily found in the literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of related substituted nicotinic acids. The proposed synthesis involves two key steps: the formation of the 2-hydroxy-6-methylnicotinic acid core, followed by regioselective bromination.

Step 1: Synthesis of 2-Hydroxy-6-methylnicotinic Acid

The precursor, 2-hydroxy-6-methylnicotinic acid, can be synthesized from 2-chloro-6-methylnicotinic acid. The reaction of 2-chloro-6-methylnicotinic acid with an aqueous solution of ammonia can lead to the formation of 2-hydroxy-6-methylnicotinic acid as a by-product.[1] Optimization of reaction conditions, such as using a strong aqueous base like sodium hydroxide, would favor the formation of the desired 2-hydroxy derivative.

Step 2: Bromination of 2-Hydroxy-6-methylnicotinic Acid

The bromination of the 2-hydroxy-6-methylnicotinic acid intermediate is expected to proceed at the 5-position due to the directing effects of the hydroxyl and carboxylic acid groups. A common method for the bromination of hydroxypyridine derivatives is the use of bromine in an aqueous or acidic medium.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of closely related compounds, which can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid (Analog)

This protocol describes the bromination of 6-hydroxynicotinic acid and can be adapted for the bromination of 2-hydroxy-6-methylnicotinic acid.

Materials:

-

6-hydroxynicotinic acid

-

Bromine

-

Water

-

Ice bath

Procedure:

-

Suspend 6-hydroxynicotinic acid (1.0 eq) in water.

-

Cool the suspension in an ice bath.

-

Slowly add bromine (1.4 eq) to the cooled suspension.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Collect the solid product by filtration.

-

Wash the solid with water.

-

Dry the product in a vacuum oven at 40 °C for 24 hours.

Expected Outcome: This procedure yields 5-bromo-6-hydroxynicotinic acid as a tan solid.

Application as a Heterocyclic Building Block

The true utility of this compound lies in its application as a versatile building block for the synthesis of more complex molecules, particularly in the context of drug discovery. The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In this context, the bromine atom of this compound (or its esterified form) can be coupled with a variety of boronic acids or boronate esters to introduce a wide range of substituents at this position. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Bromo-substituted Pyridine

This protocol provides a general method for the Suzuki coupling of a bromo-substituted pyridine with an arylboronic acid.

Materials:

-

This compound derivative (e.g., methyl ester) (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium phosphate, 2.5 eq)

-

Solvent (e.g., 1,4-dioxane and water mixture)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the this compound derivative, the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 85-95 °C and stir for 15 hours or until completion as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Caption: Proposed synthetic pathway for this compound.

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion

This compound represents a promising and versatile heterocyclic building block for medicinal chemistry and drug discovery. Its multifunctionality allows for the introduction of diverse substituents through well-established synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions. While direct experimental data for this specific compound is limited, the extensive literature on its close analogs provides a solid foundation for its synthesis and application. The protocols and workflows presented in this guide offer a starting point for researchers to utilize this and similar building blocks in the design and synthesis of novel bioactive molecules, ultimately contributing to the advancement of therapeutic innovation.

References

An In-depth Technical Guide to 5-Bromo-2-hydroxy-6-methylnicotinic Acid

This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-6-methylnicotinic acid, a specialized chemical compound. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, and potential biological significance.

Introduction and History

This compound (CAS No. 503437-35-2) is a substituted pyridine derivative.[1][2][3][4][5] While nicotinic acid (Vitamin B3) and its derivatives have a long history in medicinal chemistry for treating conditions like pellagra and dyslipidemia, the specific discovery and historical development of this compound are not well-documented in publicly available literature.[6][7][8] Its emergence appears to be more recent, likely driven by its utility as a building block in the synthesis of complex molecules for pharmaceutical research.

The compound's structure, featuring a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid on the pyridine ring, offers multiple points for chemical modification, making it a valuable intermediate in synthetic organic chemistry.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. This data is primarily sourced from chemical suppliers and computational predictions.

| Property | Value | Source |

| CAS Number | 503437-35-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆BrNO₃ | [1] |

| Molecular Weight | 232.03 g/mol | [1] |

| Purity | ≥95% | [3][5] |

| Appearance | Not specified | |

| Boiling Point | 353.1±42.0 °C (Predicted) |

Synthesis

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic route.

Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on general methods for the bromination of nicotinic acid derivatives.[9][10][11]

Materials:

-

2-Hydroxy-6-methylnicotinic acid

-

Liquid Bromine (Br₂)

-

Thionyl chloride (SOCl₂)

-

Appropriate solvent (e.g., oleum, sulfuric acid)

-

Ice

-

Sodium hydroxide solution

-

Activated carbon

Procedure:

-

Activation of Carboxylic Acid (Optional but Recommended): In a reaction vessel equipped with a stirrer and a reflux condenser, treat 2-hydroxy-6-methylnicotinic acid with thionyl chloride to form the corresponding acyl chloride. This step can enhance the reactivity of the pyridine ring towards electrophilic substitution.

-

Bromination: To the reaction mixture, slowly add liquid bromine at a controlled temperature. The reaction is then heated to promote the bromination at the 5-position of the pyridine ring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured into ice to hydrolyze any remaining acyl chloride. The pH of the solution is then adjusted using a sodium hydroxide solution to precipitate the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, with the potential use of activated carbon to remove colored impurities.

Biological Activity and Applications

Direct and extensive biological studies on this compound are limited. However, its use as a key intermediate in the synthesis of kinase inhibitors suggests its importance in the development of targeted therapies.

Role in Kinase Inhibitor Synthesis

A patent application describes the use of this compound as a starting material in the synthesis of aminoimidazopyridazine inhibitors of kinases. The following diagram outlines its role in this specific synthetic pathway.

Potential Biological Activities of Related Nicotinic Acid Derivatives

While data on the target molecule is scarce, the broader class of substituted nicotinic acids has been extensively studied and shown to possess a range of biological activities. These studies provide a basis for speculating on the potential therapeutic applications of this compound derivatives.

-

Anti-inflammatory Activity: Several studies have reported the synthesis and evaluation of novel nicotinic acid derivatives as potential anti-inflammatory agents.[12][13][14] Some of these compounds have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-2.[14]

-

Antimicrobial Activity: Nicotinic acid derivatives have also been investigated for their antimicrobial properties.[15][16][17] Some synthesized compounds have demonstrated significant activity against Gram-positive bacteria and fungi.[15][17]

The presence of a bromine atom in this compound could potentially enhance its biological activity or provide a handle for further chemical modifications to explore these therapeutic areas.

Conclusion

This compound is a valuable, yet not extensively characterized, chemical intermediate. Its primary documented application lies in the synthesis of complex heterocyclic molecules, such as kinase inhibitors, for drug discovery. While its own biological profile is not well-defined, the rich pharmacology of related nicotinic acid derivatives suggests that it holds potential for the development of new therapeutic agents, particularly in the areas of inflammation and infectious diseases. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.

References

- 1. Buy High-Quality Bromides Products | Aaronchem [aaronchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. chemat.com.pl [chemat.com.pl]

- 4. combi-blocks.com [combi-blocks.com]

- 5. cacheby.com [cacheby.com]

- 6. news-medical.net [news-medical.net]

- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 8. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 11. RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-hydroxy-6-methylnicotinic acid

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and a proposed protocol for the synthesis of 5-Bromo-2-hydroxy-6-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published synthesis protocol for this specific compound, the following methodology is a well-reasoned, hypothetical procedure based on analogous chemical transformations found in the literature for similar structures.

Introduction

This compound is a heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmacologically active agents. Its structure, featuring a bromine atom, a hydroxyl group, a methyl group, and a carboxylic acid on a pyridine ring, offers multiple points for chemical modification, making it a versatile intermediate. The synthesis of substituted nicotinic acids is a critical step in the development of new therapeutic agents.

Proposed Synthesis Protocol

The proposed synthesis of this compound is based on the hydrolysis of its corresponding ethyl ester, a general method for the preparation of carboxylic acids.

Reaction Scheme:

Experimental Workflow Diagram

The following diagram illustrates the proposed workflow for the synthesis of this compound.

Caption: Proposed workflow for the synthesis of this compound.

Materials and Methods

Materials:

-

Ethyl 5-bromo-2-hydroxy-6-methylnicotinate (Starting Material)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate (for TLC)

-

Hexane (for TLC)

-

Silica gel plates for TLC

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, filtration apparatus, etc.)

Equipment:

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

pH meter or pH paper

-

Vacuum filtration setup

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 5-bromo-2-hydroxy-6-methylnicotinate (1.0 eq) in ethanol (10 mL per gram of ester).

-

Hydrolysis: Prepare a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq). Add the NaOH solution to the ethanolic solution of the ester at room temperature with stirring.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is complete when the starting ester spot is no longer visible.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol by evaporation under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in a minimum amount of deionized water.

-

Carefully acidify the aqueous solution to a pH of 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. A precipitate should form.

-

-

Isolation and Purification:

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with a small amount of cold deionized water to remove any inorganic impurities.

-

Dry the purified product under vacuum to a constant weight.

-

-

Characterization: The structure and purity of the final product, this compound, should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

As no specific experimental data for the synthesis of this compound was found, the following table presents hypothetical data for illustrative purposes. Researchers should generate their own data based on their experimental results.

| Parameter | Hypothetical Value |

| Starting Material | Ethyl 5-bromo-2-hydroxy-6-methylnicotinate |

| Molecular Weight | 262.09 g/mol |

| Amount of Starting Material | 5.0 g (19.1 mmol) |

| Reagents | 2 M NaOH (aq) |

| Reaction Time | 4-6 hours |

| Reaction Temperature | 85 °C |

| Product Yield (Theoretical) | 4.43 g |

| Product Yield (Actual) | 3.77 g |

| Percentage Yield | 85% |

| Appearance | White to off-white solid |

| Melting Point | 210-215 °C (decomposed) |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with extreme care.

-

Ethanol is flammable. Avoid open flames.

Conclusion

This document provides a detailed, albeit proposed, protocol for the synthesis of this compound. This protocol is based on established chemical principles and is intended to serve as a guide for researchers. It is crucial to monitor the reaction progress carefully and to characterize the final product thoroughly to ensure its identity and purity. The successful synthesis of this compound will provide a valuable intermediate for further research and development in the field of medicinal chemistry.

Application Notes and Protocols for the Use of 5-Bromo-2-hydroxy-6-methylnicotinic Acid in Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-Bromo-2-hydroxy-6-methylnicotinic acid as a versatile starting material for the synthesis of novel compounds, particularly focusing on its application in the development of kinase inhibitors. This document outlines key synthetic transformations, detailed experimental protocols, and the biological context for the resulting molecules.

Introduction: A Versatile Scaffold for Drug Discovery

This compound is a functionalized heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its structure incorporates several key features that allow for diverse chemical modifications:

-

A bromine atom at the 5-position, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl substituents.

-

A carboxylic acid group, which can be readily converted into amides, esters, and other derivatives, providing a handle for modulating physicochemical properties and interacting with biological targets.

-

A hydroxyl group at the 2-position, which can be alkylated to further expand the chemical space and influence the electronic properties of the pyridine ring.

-

A methyl group at the 6-position, which can provide steric hindrance and influence the orientation of substituents.

These features make this compound an attractive starting point for the synthesis of libraries of novel compounds for screening and lead optimization in drug discovery programs.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the synthesis of kinase inhibitors. A patent for aminoimidazopyridine compounds as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) describes the use of this molecule as a key intermediate.[1][2] RIPK1 is a critical regulator of inflammatory signaling and cell death pathways, such as necroptosis and apoptosis.[1][2] Inhibition of RIPK1 is a promising therapeutic strategy for a range of inflammatory and neurodegenerative diseases.[1][2]